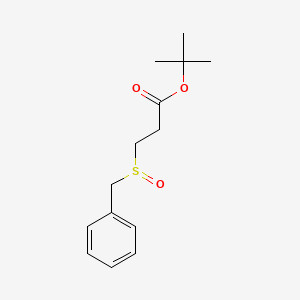

tert-Butyl 3-(phenylmethanesulfinyl)propanoate

Description

tert-Butyl 3-(phenylmethanesulfinyl)propanoate is a sulfur-containing ester derivative characterized by a tert-butyl ester group, a propanoate backbone, and a phenylmethanesulfinyl (C₆H₅CH₂S(O)–) substituent. This compound is of interest in organic synthesis due to the sulfinyl group’s ability to act as a chiral auxiliary or directing group in asymmetric reactions .

Properties

CAS No. |

921765-53-9 |

|---|---|

Molecular Formula |

C14H20O3S |

Molecular Weight |

268.37 g/mol |

IUPAC Name |

tert-butyl 3-benzylsulfinylpropanoate |

InChI |

InChI=1S/C14H20O3S/c1-14(2,3)17-13(15)9-10-18(16)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |

InChI Key |

VVBAOWBPXKAOHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCS(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Method 1: Reaction with Phenylmethanesulfinyl Chloride

This method involves the nucleophilic substitution reaction between tert-butyl propanoate and phenylmethanesulfinyl chloride.

-

- tert-Butyl propanoate

- Phenylmethanesulfinyl chloride

- Base (e.g., triethylamine)

-

- Dissolve tert-butyl propanoate in an appropriate solvent (e.g., dichloromethane).

- Add triethylamine as a base to the solution.

- Slowly add phenylmethanesulfinyl chloride while stirring at room temperature.

- Allow the reaction to proceed for several hours, monitoring progress via thin-layer chromatography (TLC).

- After completion, quench the reaction with water and extract the organic layer.

- Purify the product using column chromatography.

Method 2: Direct Sulfoxidation

This method involves the direct oxidation of a suitable sulfide precursor.

-

- tert-Butyl propanethiol

- Oxidizing agent (e.g., hydrogen peroxide or m-chloroperbenzoic acid)

-

- Mix tert-butyl propanethiol with an oxidizing agent in a solvent like acetonitrile.

- Stir the mixture at ambient temperature for several hours.

- Monitor the reaction using TLC until complete.

- Isolate the sulfoxide product by extraction and purification.

Comparison of Preparation Methods

| Method | Yield (%) | Time Required | Complexity |

|---|---|---|---|

| Reaction with Phenylmethanesulfinyl Chloride | High | Moderate | Moderate |

| Direct Sulfoxidation | Moderate | Short | Low |

Recent studies have focused on optimizing these methods to improve yield and reduce reaction times:

Catalyst Use: The introduction of Lewis acids as catalysts has been shown to enhance the rate of nucleophilic substitution reactions, leading to higher yields in shorter times.

Solvent Selection: The choice of solvent plays a crucial role in both solubility and reactivity. Polar aprotic solvents have been preferred for their ability to stabilize charged intermediates during reactions.

The preparation of tert-Butyl 3-(phenylmethanesulfinyl)propanoate can be effectively achieved through various synthetic routes, each with its advantages and limitations. The choice of method depends on factors such as desired yield, time constraints, and available reagents. Ongoing research continues to refine these methods, focusing on sustainability and efficiency in organic synthesis.

This overview provides a comprehensive understanding of the preparation methods for this compound, highlighting key procedural steps, optimization strategies, and comparative analysis of different synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(phenylmethanesulfinyl)propanoate can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted esters.

Scientific Research Applications

tert-Butyl 3-(phenylmethanesulfinyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(phenylmethanesulfinyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl propanoate scaffold is highly modular, with substitutions on the propanoate chain dictating physicochemical and reactive properties. Below is a comparative analysis of key analogs:

Key Observations:

- Sulfinyl vs. Sulfonyl/Sulfide : The sulfinyl group (S=O) offers intermediate polarity compared to sulfonyl (SO₂) or sulfide (S–), balancing solubility in polar aprotic solvents and stability under basic conditions .

Physicochemical Properties

Biological Activity

tert-Butyl 3-(phenylmethanesulfinyl)propanoate is an organosulfur compound that has garnered interest in pharmaceutical and agricultural research due to its potential biological activities. This article reviews the existing literature on the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a tert-butyl group, a propanoate moiety, and a phenylmethanesulfinyl functional group. This unique combination contributes to its biological properties and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfinyl group is known to participate in redox reactions, which can modulate the activity of various cellular pathways.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes or signal transduction pathways, potentially leading to reduced cell proliferation in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties by disrupting microbial cell membranes or inhibiting essential metabolic functions.

Antimicrobial Efficacy

Research has demonstrated that this compound possesses significant antimicrobial activity against various strains of bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods. For example, studies indicated that the compound could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of approximately 4 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| MRSA | 4 |

| Candida albicans | 8 |

| Escherichia coli | 16 |

Case Studies

- Case Study on MRSA : A study evaluated the effectiveness of this compound against MRSA strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated a favorable safety profile in human cell lines, maintaining over 90% cell viability at concentrations up to 32 µg/mL.

- In Vivo Studies : Animal models treated with this compound showed promising results in reducing infection rates caused by resistant bacterial strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding how the compound behaves within biological systems. Initial findings suggest that:

- Absorption : The compound is well absorbed when administered orally.

- Distribution : It shows a high volume of distribution, indicating extensive tissue penetration.

- Metabolism : Metabolic studies indicate that it undergoes hepatic metabolism, with several metabolites identified that retain some biological activity.

- Toxicity : Toxicity assessments reveal low cytotoxicity towards normal human cells at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.